3-Methyl-1-(pyridin-4-yl)butan-2-one
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Overview
Description
3-Methyl-1-(pyridin-4-yl)butan-2-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative that features a pyridine ring substituted at the 4-position with a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-4-yl)butan-2-one typically involves the reaction of 4-pyridylacetonitrile with isobutyraldehyde in the presence of a base, followed by catalytic hydrogenation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Catalyst: Palladium on carbon (Pd/C) for hydrogenation
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination
Major Products
Oxidation: 3-Methyl-1-(pyridin-4-yl)butanoic acid
Reduction: 3-Methyl-1-(pyridin-4-yl)butan-2-ol
Substitution: 4-Nitro-3-methyl-1-(pyridin-4-yl)butan-2-one, 4-Bromo-3-methyl-1-(pyridin-4-yl)butan-2-one
Scientific Research Applications
3-Methyl-1-(pyridin-4-yl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-4-yl)butan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(pyridin-3-yl)butan-2-one
- 3-Methyl-1-(pyridin-2-yl)butan-2-one
- 3-Methyl-1-(pyridin-4-yl)butan-2-ol
Uniqueness
3-Methyl-1-(pyridin-4-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
6304-29-6 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-methyl-1-pyridin-4-ylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(2)10(12)7-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
VLJOQJQERRBJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=CC=NC=C1 |
Origin of Product |
United States |
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